1-Benzylazepan-4-ol

Beschreibung

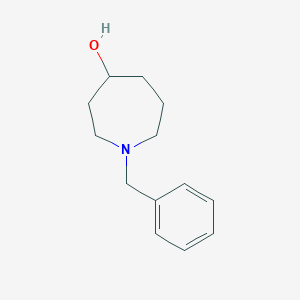

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIHLEFTHZLGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403208 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109162-29-0 | |

| Record name | 1-Benzyl-4-hydroxyazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzylazepan-4-ol basic properties and structure

An In-Depth Technical Guide to 1-Benzylazepan-4-ol: Core Properties and Structure

Introduction

This compound is a heterocyclic organic compound featuring a seven-membered azepane ring, a benzyl group attached to the nitrogen atom, and a hydroxyl group at the 4-position. This molecule serves as a crucial building block and intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural framework is of significant interest to medicinal chemists, particularly in the development of agents targeting the central nervous system (CNS). This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a saturated seven-membered nitrogen-containing ring (azepane). A benzyl group (a phenyl group attached to a methylene bridge) is substituted on the nitrogen atom, and a hydroxyl group is present on the fourth carbon of the azepane ring.

SMILES: C1CN(CCC(C1)O)CC2=CC=CC=C2

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 109162-29-0 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.3 g/mol | [1] |

| Boiling Point | 325.2 ± 30.0 °C (Predicted) | [1] |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Room temperature, under inert gas | [1] |

Synthesis and Mechanistic Considerations

A common and direct synthetic route to this compound involves the reduction of its corresponding ketone precursor, 1-Benzylazepan-4-one. This transformation is a standard carbonyl reduction, typically achieved using a mild reducing agent.

Synthetic Workflow Diagram

Caption: Synthetic route from 1-Benzylazepan-4-one to this compound.

Experimental Protocol: Reduction of 1-Benzylazepan-4-one

The following protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-Benzylazepan-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 1-Benzylazepan-4-one in methanol in a round-bottom flask at room temperature with stirring.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Features |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group). ~3.6 ppm: Singlet, 2H (-CH₂- of the benzyl group). ~3.5-3.7 ppm: Multiplet, 1H (-CH-OH proton). ~2.5-2.8 ppm: Multiplet, 4H (-CH₂- protons adjacent to the nitrogen). ~1.5-2.0 ppm: Multiplet, 4H (remaining azepane ring protons). Variable ppm: Broad singlet, 1H (-OH proton, D₂O exchangeable). |

| ¹³C NMR | ~127-130 ppm: Aromatic carbons. ~70 ppm: Carbon bearing the hydroxyl group (-CH-OH). ~60 ppm: Benzylic carbon (-CH₂-Ph). ~50-55 ppm: Carbons adjacent to the nitrogen (-CH₂-N). ~25-40 ppm: Other aliphatic carbons in the azepane ring. |

| IR (cm⁻¹) | ~3300-3400 (broad): O-H stretch. ~3030: Aromatic C-H stretch. ~2920, 2850: Aliphatic C-H stretch. ~1450, 1495: Aromatic C=C stretch. ~1100: C-N stretch. ~1050: C-O stretch. |

| Mass Spec. | m/z 205: [M]⁺ (Molecular ion). m/z 91: [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl groups). |

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of bioactive molecules.

-

Central Nervous System Agents: Its structure is integral to the development of compounds with neurological activity.[1] The azepane core is a key feature in many CNS-active drugs.

-

Receptor Ligands: It has been explored in the design of selective ligands for serotonin and dopamine receptors, which are important targets for treating pain and cognitive disorders.[1]

-

Chemical Derivatization: The presence of both a secondary alcohol and a tertiary amine allows for a wide range of chemical modifications. The hydroxyl group can be oxidized, esterified, or etherified, while the benzyl group can be removed via hydrogenolysis to provide a secondary amine for further functionalization. This versatility makes it a powerful tool for building complex drug candidates.[1]

Role as a Synthetic Building Block

Caption: Versatility of this compound in generating diverse molecular structures.

Safety and Handling

While specific safety data for this compound is not extensively documented, data from its precursor, 1-Benzylazepan-4-one hydrochloride, can provide some guidance on potential hazards.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Potential Hazards (inferred from 1-Benzylazepan-4-one hydrochloride[2]):

-

May cause skin irritation (H315).

-

May cause serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1]

-

Store under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a fundamentally important molecule in the field of organic and medicinal chemistry. Its defined structure, coupled with the reactivity of its functional groups, makes it an indispensable intermediate for the synthesis of novel compounds, particularly those with potential therapeutic applications in the central nervous system. A thorough understanding of its properties, synthesis, and handling is crucial for its effective use in research and development.

References

-

This compound. MySkinRecipes. [Link]

Sources

1-Benzylazepan-4-ol: A Comprehensive Technical Guide for its Application as a Pharmaceutical Intermediate

Executive Summary: This guide provides an in-depth technical overview of 1-Benzylazepan-4-ol, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, analytical characterization, and critical role as a versatile intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the strategic application of this compound.

Introduction: The Strategic Importance of the Azepane Scaffold

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, granting access to three-dimensional chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets. Unlike their more common five- and six-membered counterparts (pyrrolidines and piperidines), azepanes offer greater conformational flexibility, which can be leveraged to optimize ligand-receptor binding.

This compound (CAS No: 109162-29-0) emerges as a particularly valuable intermediate. Its structure incorporates three key features:

-

The Azepane Core: Provides the foundational seven-membered heterocyclic structure.

-

The N-Benzyl Group: Acts as a robust and reliable protecting group for the ring's secondary amine, preventing unwanted side reactions while being readily removable under standard hydrogenolysis conditions.

-

The C4-Hydroxyl Group: A versatile functional handle that allows for a wide array of subsequent chemical transformations, including oxidation, esterification, and etherification.

This combination makes this compound a strategic starting point for synthesizing complex molecules, especially in the pursuit of novel CNS agents, such as ligands for serotonin and dopamine receptors, which are implicated in pain management and the treatment of cognitive disorders.[1]

Physicochemical Properties & Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.

Key Properties

The following table summarizes the essential properties of this compound.

| Property | Value | Source |

| CAS Number | 109162-29-0 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.3 g/mol | [1] |

| Appearance | White to off-white solid (typical) | N/A |

| Boiling Point (Predicted) | 325.2 ± 30.0 °C | [1] |

| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Room temperature, under inert gas | [1] |

Analytical Characterization Protocols

Purity and structural confirmation are paramount. A combination of chromatographic and spectroscopic methods should be employed for comprehensive analysis.[2]

-

High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient elution using Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid or Formic Acid).

-

Detection: UV at 210 nm (for the phenyl group) and 254 nm.

-

Rationale: This method effectively separates the non-volatile target compound from polar and non-polar impurities. The acidic modifier ensures sharp peak shapes by protonating the tertiary amine.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.

-

Solvent: CDCl₃ or DMSO-d₆.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.6 ppm), a multiplet for the carbinol proton (CH-OH, ~3.5-4.0 ppm), and a complex series of multiplets for the remaining azepane ring protons.

-

¹³C NMR: Expect signals for the 6 aromatic carbons, the benzylic carbon, the carbinol carbon (~65-75 ppm), and the 5 other aliphatic carbons of the azepane ring.

-

-

Mass Spectrometry (MS): To confirm molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: [M+H]⁺ at m/z ≈ 206.3.

-

Rationale: ESI is a soft ionization technique ideal for polar molecules, providing a clear molecular ion peak with minimal fragmentation, thus confirming the compound's identity.

-

Synthesis and Manufacturing Considerations

The most direct and industrially scalable synthesis of this compound involves the reduction of its ketone precursor, 1-Benzylazepan-4-one.[3] This precursor is commercially available, making this a highly efficient synthetic route.[4][5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-Benzylazepan-4-one

This protocol describes a standard, reliable method for the synthesis of this compound.

Materials:

-

1-Benzylazepan-4-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized Water

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 1-Benzylazepan-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Portion-wise addition controls the exothermic reaction and prevents runaway hydrogen evolution. NaBH₄ is chosen for its excellent selectivity in reducing ketones in the presence of the tertiary amine and aromatic ring, and for its operational simplicity compared to metal hydrides like LiAlH₄.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully cool the mixture back to 0 °C and slowly add saturated NH₄Cl solution to quench the excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Role as a Pharmaceutical Intermediate: A Hub of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its N-benzyl and C4-hydroxyl groups. These two sites allow for orthogonal chemical modifications, making it a powerful scaffold for building molecular diversity.

Caption: Chemical reactivity map of this compound.

-

N-Debenzylation: The benzyl group is a placeholder. Its removal via catalytic hydrogenation (e.g., H₂ gas over Palladium on Carbon) unmasks the secondary amine of the azepane ring. This newly available nucleophilic site is the primary point for introducing diversity, allowing for N-alkylation, N-arylation, acylation, or reductive amination to build the final target molecule. The synthesis of fentanyl analogues from the related N-benzylpiperidone scaffold highlights this strategic approach.[6]

-

C4-Hydroxyl Group Modifications: The secondary alcohol can be transformed in several ways:

-

Oxidation: Re-oxidation to the ketone (1-Benzylazepan-4-one) is possible using reagents like PCC or Swern oxidation. This allows access to chemistry starting from the ketone, such as the Strecker or Wittig reactions.

-

Etherification/Esterification: The hydroxyl group can be converted into ethers or esters to modulate properties like lipophilicity, metabolic stability, or to act as a hydrogen bond acceptor in ligand-receptor interactions.

-

Displacement: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) transforms it into a good leaving group, enabling its displacement by various nucleophiles to install other functionalities at the C4 position.

-

Safety and Handling

While specific safety data for this compound is limited, the data for its immediate precursor, 1-Benzylazepan-4-one hydrochloride, provides a strong basis for handling procedures.[7]

| Hazard Type | GHS Classification | Precautionary Statement | Source |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves/clothing | [7] |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye/face protection | [7] |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas | [7] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]

-

Avoid generating dust.[8]

-

Wash hands thoroughly after handling.[7]

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]

-

Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical; it is a strategic asset in the drug discovery pipeline. Its well-defined structure, featuring an orthogonally protected amine and a versatile hydroxyl functional group on a conformationally flexible azepane scaffold, provides chemists with a reliable and adaptable platform. The straightforward synthesis from its commercially available ketone precursor further enhances its appeal. By enabling the systematic exploration of chemical space around the seven-membered ring, this compound will continue to be an indispensable intermediate in the design and synthesis of the next generation of CNS-active pharmaceutical agents.

References

- This compound. MySkinRecipes.

- 1-Benzylazepan-4-one hydrochloride Safety D

- SAFETY D

- Safety Data Sheet (General).

- 1-Benzylazepan-4-one. ChemScene.

- 1-Benzylazepan-4-one hydrochloride. BLD Pharm.

- 1-Benzylazepan-4-one. Thoreauchem.

- 1-Benzylazepan-4-on Introduction. ChemBK.

-

Kiricojevi], V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

- Analytical Methods for Impurity Profiling of 1,4-Oxazepane. BenchChem Technical Support Center.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Benzylazepan-4-one-1208-75-9 - Thoreauchem [thoreauchem.com]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. fishersci.be [fishersci.be]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

The Strategic Role of 1-Benzylazepan-4-ol in CNS Drug Discovery: An In-Depth Technical Guide

This technical guide provides a comprehensive exploration of 1-Benzylazepan-4-ol, a versatile chemical scaffold with significant applications in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. We will delve into its synthesis, physicochemical properties, and its role as a foundational structure for developing potent and selective modulators of key neurological targets. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Azepane Scaffold as a Privileged Structure in CNS Drug Design

The seven-membered azepane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in biologically active compounds.[1] Its non-planar, flexible conformation allows for the precise three-dimensional presentation of functional groups, enabling high-affinity interactions with complex biological targets within the CNS. The strategic incorporation of the azepane core has led to the development of numerous approved drugs for a variety of diseases.[1][2] this compound, in particular, serves as an invaluable starting material. The benzyl group offers a modifiable handle for exploring structure-activity relationships (SAR), while the hydroxyl group at the 4-position provides a convenient point for further functionalization or can itself participate in crucial hydrogen bonding interactions with target proteins.

Physicochemical Properties and Synthetic Strategy

A deep understanding of the physicochemical properties of this compound is crucial for its effective use in drug design, particularly for CNS-penetrant molecules.

| Property | Value | Significance in CNS Drug Discovery |

| Molecular Formula | C13H19NO | Defines the elemental composition. |

| Molecular Weight | 205.30 g/mol | Falls within the desirable range for CNS drugs to facilitate blood-brain barrier penetration. |

| XLogP3 | 2.1 | Indicates a favorable lipophilicity for crossing the blood-brain barrier. |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group can form key interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |

| Rotatable Bond Count | 3 | Allows for conformational flexibility to adapt to binding sites. |

Synthetic Protocol: A Multi-step Approach to this compound

The synthesis of this compound can be efficiently achieved from commercially available 4-aminocyclohexanol through a two-step process involving N-benzylation followed by an oxidative ring expansion.

Experimental Protocol:

Step 1: N-Benzylation of 4-Aminocyclohexanol

Principle: This reaction is a standard nucleophilic substitution (SN2) where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A weak base is used to neutralize the HBr byproduct, driving the reaction to completion.

Materials:

-

4-Aminocyclohexanol

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

Procedure:

-

To a solution of 4-aminocyclohexanol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-aminocyclohexanol.

Step 2: Oxidative Ring Expansion to this compound

Principle: This transformation utilizes a ruthenium-catalyzed oxidative cleavage of the vicinal diol (formed in situ) of the cyclohexane ring. Ruthenium tetroxide (RuO4), generated in situ from RuCl3 and NaIO4, is a powerful oxidizing agent that cleaves the C-C bond, leading to a dicarbonyl intermediate which then undergoes intramolecular reductive amination to form the azepane ring. The ketone is subsequently reduced to the alcohol.

Materials:

-

N-benzyl-4-aminocyclohexanol

-

Sodium periodate (NaIO4)

-

Ruthenium(III) chloride hydrate (RuCl3·H2O)

-

Ethyl acetate (EtOAc)

-

Acetonitrile (ACN)

-

Water

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

Procedure:

-

Dissolve N-benzyl-4-aminocyclohexanol (1.0 eq) in a 3:3:1 mixture of ethyl acetate, acetonitrile, and water.

-

Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC for the disappearance of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-benzylazepan-4-one.

-

Dissolve the crude ketone in methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise and stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water and concentrate to remove methanol.

-

Extract the aqueous residue with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to afford this compound.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Applications in CNS Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold is a launchpad for the synthesis of ligands for a multitude of CNS targets.

Dopamine Receptor Ligands

Derivatives of this compound have been explored as potent ligands for dopamine receptors, which are pivotal in the pathophysiology of schizophrenia, Parkinson's disease, and addiction.[3][4][5] The azepane core can effectively mimic the conformation of dopamine, allowing for tailored interactions with different dopamine receptor subtypes.

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Mechanism of D2 receptor antagonism.

Sigma Receptor Modulators

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in cellular stress responses and have emerged as promising targets for neurodegenerative diseases and psychiatric disorders.[6] N-substituted azepane derivatives have demonstrated high affinity for sigma-1 receptors.[7][8][9] The benzyl group of this compound can be replaced with other aromatic or aliphatic moieties to optimize binding to the sigma-1 receptor.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is key to developing potent and selective drug candidates.

Key Areas for SAR Exploration:

-

N-Substituent: The benzyl group is a starting point. Its replacement with various substituted aryl, heteroaryl, or alkyl groups can profoundly influence receptor affinity and selectivity. For instance, N-benzylated bicyclic azepanes have shown potent inhibition of monoamine transporters.[10]

-

4-Position Functionality: The hydroxyl group can be converted to an ether, ester, or other functional groups to probe interactions within the binding pocket. The stereochemistry at this position is often critical for activity.

-

Azepane Ring Substitution: Introduction of substituents on the carbon atoms of the azepane ring can constrain its conformation and provide additional points of interaction with the target receptor.

Workflow for SAR Exploration

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

The Azepane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a unique platform for the design of novel therapeutics with finely tuned pharmacological profiles. This guide provides a comprehensive exploration of the azepane core, delving into its synthesis, structure-activity relationships (SAR), and diverse applications across a spectrum of therapeutic areas. By synthesizing technical details with field-proven insights, this document aims to serve as an authoritative resource for professionals engaged in the pursuit of innovative drug discovery. More than 20 drugs containing the azepane motif have already received FDA approval, underscoring the scaffold's clinical significance.[1]

The Strategic Advantage of the Azepane Scaffold

The prevalence of five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, in drug discovery is well-documented. However, the seven-membered azepane ring offers distinct advantages that are increasingly being leveraged by medicinal chemists. The larger ring size imparts a greater degree of conformational freedom, allowing for a more comprehensive exploration of the chemical space and enabling a more precise spatial orientation of substituents to interact with biological targets. This three-dimensional character is a critical attribute in modern drug design, moving away from the flat, two-dimensional structures that can sometimes be associated with off-target effects and poor pharmacokinetic properties.

The strategic incorporation of the azepane scaffold can lead to improvements in potency, selectivity, and metabolic stability. Its non-planar nature can disrupt interactions with metabolizing enzymes, potentially leading to a more favorable pharmacokinetic profile. Furthermore, the azepane ring can serve as a bioisosteric replacement for other cyclic systems, offering a novel avenue for intellectual property generation and the development of next-generation therapeutics.

Synthetic Strategies for Accessing the Azepane Core

The construction of the azepane ring system can be achieved through a variety of synthetic methodologies, each with its own set of advantages and considerations. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Ring Expansion Reactions: A Powerful Approach

Ring expansion reactions of smaller, more readily available cyclic precursors, such as piperidines, represent an efficient and elegant strategy for the synthesis of azepanes. These methods often allow for the transfer of existing stereocenters, providing a streamlined route to chiral azepane derivatives.

The Beckmann rearrangement is a classic and widely utilized method for the synthesis of lactams, which can then be reduced to the corresponding cyclic amines.[2] This reaction involves the acid-catalyzed rearrangement of an oxime derived from a cyclic ketone.[2] For the synthesis of azepanes, a substituted cyclohexanone is the typical starting material. The reaction proceeds stereospecifically, with the group anti-periplanar to the hydroxyl group on the oxime migrating.[3] This stereospecificity is a key advantage, allowing for the controlled synthesis of specific regioisomers.

-

Causality of Experimental Choice: The choice of acidic catalyst (e.g., sulfuric acid, polyphosphoric acid) can significantly influence the reaction outcome.[2] The selection is based on the substrate's sensitivity and the desired reaction conditions. For large-scale industrial applications, such as the synthesis of caprolactam (the precursor to Nylon 6), sulfuric acid is often employed.[2]

A more contemporary approach involves the palladium-catalyzed two-carbon ring expansion of 2-alkenylpiperidines. This method offers high stereoselectivity and enantioretention, making it particularly valuable for the synthesis of chiral azepanes.

Experimental Protocol: Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidine

Objective: To synthesize a substituted azepane from a 2-alkenylpiperidine precursor via a palladium-catalyzed rearrangement.

Materials:

-

N-Ts-2-(E)-propenylpiperidine (1.0 equiv)

-

[Pd(allyl)Cl]₂ (5 mol%)

-

Acetonitrile (MeCN), anhydrous

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a solution of N-Ts-2-(E)-propenylpiperidine in anhydrous acetonitrile, add [Pd(allyl)Cl]₂ under an inert atmosphere.

-

Heat the reaction mixture to 80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.

Self-Validation: The stereochemistry of the product should be confirmed by chiral HPLC and compared to the starting material to verify enantioretention. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Intramolecular Cyclization Reactions

Intramolecular cyclization of linear precursors is another fundamental strategy for the construction of the azepane ring.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5] This method is particularly useful for the synthesis of azepane-2,4-dione scaffolds, which are valuable intermediates in drug discovery.[6] The reaction is base-catalyzed and is driven to completion by the deprotonation of the acidic α-hydrogen of the resulting β-keto ester.[5]

Experimental Protocol: Diastereoselective Dieckmann Condensation for Azepane-2,4-dione Synthesis

Objective: To synthesize a chiral azepane-2,4-dione derivative from a chiral pimelic acid derivative.

Materials:

-

Chiral N-protected pimelic acid diethyl ester (1.0 equiv)

-

Sodium ethoxide (NaOEt) (1.1 equiv)

-

Anhydrous ethanol (EtOH)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Dissolve the chiral N-protected pimelic acid diethyl ester in anhydrous ethanol under an inert atmosphere.

-

Add sodium ethoxide to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired chiral azepane-2,4-dione.

Self-Validation: The diastereoselectivity of the reaction can be assessed by ¹H NMR analysis of the crude product. The final product's structure and purity should be confirmed by NMR and mass spectrometry.

Therapeutic Applications of the Azepane Scaffold

The versatility of the azepane scaffold is reflected in the wide range of pharmacological activities exhibited by its derivatives. Azepane-containing compounds have shown promise in numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][7][8]

Anticancer Agents

The azepane motif is present in a number of compounds with potent anticancer activity.[9] These compounds often exert their effects through various mechanisms, including the inhibition of key signaling pathways and the disruption of microtubule dynamics.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][10] Several azepine and diazepine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[10][11]

-

Causality of Experimental Choice: The selection of cancer cell lines for in vitro testing is crucial. For instance, Caco-2 colorectal cancer cells are often used to evaluate inhibitors of the PI3K/Akt pathway as this pathway is frequently activated in colorectal cancer.[10] The MTT assay is a standard and reliable colorimetric method for assessing the cytotoxicity of potential anticancer agents.[12][13]

Table 1: Anticancer Activity of Representative Azepine Derivatives

| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |

| Diazepine 4a | PI3K/Akt; Caco-2 | 8.45 ± 2.26 | [10][11] |

| Oxazepine 7a | PI3K/Akt; Caco-2 | 33.04 ± 2.06 | [10][11] |

| Imidazo[4,5-e][14]diazepine 1 | Various | - |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of an azepane-containing compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., Caco-2)

-

Complete culture medium

-

Azepane-containing compound (test agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with serial dilutions of the azepane-containing compound. Include vehicle-treated and untreated controls.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Self-Validation: The assay should include positive (a known cytotoxic drug) and negative controls. The results should be reproducible across multiple experiments.

Diagram 1: Hypothesized Inhibition of the PI3K/Akt Pathway by an Azepine Derivative

Caption: Azepine derivatives can inhibit the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis.

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them an attractive target for anticancer drugs.[15][16][17] Several natural products and their synthetic derivatives that target microtubules are in clinical use. While specific azepane-based microtubule targeting agents are less documented, the scaffold's ability to adopt diverse three-dimensional conformations makes it a promising candidate for the design of novel microtubule inhibitors.

Central Nervous System (CNS) Agents

The azepane scaffold is a key component of numerous CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[18][19] Its physicochemical properties can be tailored to enhance blood-brain barrier penetration, a critical requirement for CNS-targeted therapeutics.

Many azepine and dibenzazepine derivatives exhibit high affinity for serotonin (5-HT) and dopamine receptors, which are implicated in the pathophysiology of various psychiatric disorders.[20][21] The SAR of these compounds is often complex, with subtle structural modifications leading to significant changes in receptor subtype selectivity and functional activity (agonist vs. antagonist). For example, in a series of pyrazolo[3,4-d]azepines, the nature of the substituent at the 2-position was found to be critical for dual 5-HT₇ and 5-HT₂A receptor antagonism.[20]

Table 2: Activity of a Representative Azepine-based CNS Agent

| Compound | Target Receptors | pKi | In vivo Efficacy (ED₅₀, mg/kg) | Reference |

| 4j (Pyrazoloazepine) | 5-HT₇ and 5-HT₂A | 8.1 (both) | 0.05 (5-HT₇) / 0.3 (5-HT₂A) | [20] |

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[22] The development of BACE1 inhibitors has been a major focus of Alzheimer's drug discovery. While several BACE1 inhibitors have faced challenges in clinical trials, the azepane scaffold has been explored for the design of novel BACE1 inhibitors with improved properties.

Experimental Protocol: BACE1 Activity Assay (Fluorogenic Substrate)

Objective: To determine the inhibitory activity of an azepane-containing compound against BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 peptide substrate

-

Assay buffer (e.g., sodium acetate, pH 4.5)

-

Azepane-containing compound (test inhibitor)

-

BACE1 inhibitor (positive control)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the azepane-containing compound in assay buffer.

-

In a 96-well plate, add the assay buffer, BACE1 substrate, and the test compound or controls.

-

Initiate the reaction by adding the BACE1 enzyme solution to each well.

-

Incubate the plate at 37 °C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 350/490 nm) either kinetically or as an endpoint reading.[6][23]

-

Calculate the percentage of BACE1 inhibition and determine the IC₅₀ value of the test compound.

Self-Validation: The assay should include a "no enzyme" control to determine background fluorescence and a "no inhibitor" control to determine maximal enzyme activity. A known BACE1 inhibitor should be used as a positive control.

Diagram 2: BACE1 Cleavage of APP and its Inhibition

Caption: Azepane-based inhibitors can block BACE1, preventing the cleavage of APP and the subsequent formation of amyloid-β peptides.

Other Therapeutic Areas

The utility of the azepane scaffold extends beyond oncology and CNS disorders. Azepane derivatives have also been investigated as antiviral agents, particularly against hepatitis B virus (HBV), by disrupting viral capsid assembly.[24] Additionally, azepane-based compounds have been developed as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption, for the potential treatment of osteoporosis.

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

A thorough understanding of the SAR is paramount for the successful optimization of lead compounds. For azepane derivatives, key considerations include the nature and position of substituents on the azepane ring, as well as the stereochemistry of these substituents.

Cathepsin K Inhibitors

In the development of azepanone-based cathepsin K inhibitors, the stereochemistry at the C-4 position has been identified as critical for potent inhibition. The (S)-configuration at C-4 was found to be essential for high potency. Molecular modeling and X-ray crystallography studies have revealed that while the C-4 substituent adopts an equatorial conformation in the unbound state, it assumes a higher-energy axial orientation when bound within the active site of cathepsin K. This conformational constraint imposed by the azepane ring is believed to lock the inhibitor in a bioactive conformation, thereby increasing its potency.

CNS Agents

For azepane-based CNS agents, the SAR is often intricate. In the case of bicyclic azepane monoamine transporter inhibitors, halogenation of a benzyl group attached to the azepane nitrogen was shown to significantly modulate activity and selectivity against the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. This highlights the tunability of the azepane scaffold for achieving the desired pharmacological profile for CNS drug development.

Conclusion and Future Perspectives

The azepane scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile and privileged core for the development of a diverse array of therapeutic agents. Its unique conformational properties provide a distinct advantage in the design of potent and selective drugs with favorable pharmacokinetic profiles. The successful translation of numerous azepane-containing compounds into clinically approved drugs is a testament to its therapeutic potential.

Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access complex and stereochemically defined azepane derivatives. A deeper understanding of the SAR for different biological targets will continue to guide the rational design of next-generation therapeutics. Furthermore, the exploration of the azepane scaffold in emerging therapeutic areas, such as immunomodulation and targeted protein degradation, holds significant promise. As our understanding of disease biology continues to evolve, the adaptable and versatile nature of the azepane scaffold will undoubtedly ensure its continued prominence in the ongoing quest for innovative medicines.

References

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- El-Sayed, N. N. E., El-Karim, S. S. A., & El-Adl, K. (2022). Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. Bioorganic Chemistry, 131, 106299.

- Dass, C. R. (2009). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 563, pp. 23-34). Humana Press.

- El-Sayed, N. N. E., El-Karim, S. S. A., & El-Adl, K. (2022). Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. Bioorganic Chemistry, 131(2), 106299.

- Singh, S., Goo, J., Gajulapati, V., Chang, T. S., Lee, K., & Choi, Y. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry, 16(5), 539–557.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.

-

BPS Bioscience. (n.d.). BACE1 Assay Kit. Retrieved from [Link]

- Dvorak, C. A., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669.

- Arús-Pous, J., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(8), 6149–6163.

- Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 25(5), 712–720.

- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.

- Aeyad, T. A., O'Brien, P., & Coldham, I. (2008). 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Organic Letters, 10(19), 4263–4265.

- Aeyad, T. (2011). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry [Doctoral dissertation, University of Sheffield]. White Rose eTheses Online.

- Koval, O., et al. (2022). 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11849.

- Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Current Alzheimer Research, 11(6), 578–585.

- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449–506.

- Gunic, E., et al. (2015).

- Kumar, A., & Sharma, S. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.

-

Hosmane, R. S., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][14]diazepine ring system. Bioorganic & Medicinal Chemistry, 24(12), 2757–2765.

- Falasca, M. (2010). PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs. Current Pharmaceutical Design, 16(12), 1410–1416.

-

Wikipedia. (2024). Beckmann rearrangement. Retrieved from [Link]

- Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research.

- Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086–2095.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

- Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790–803.

- Morris, P. G., & Fornier, M. N. (2008). Microtubule active agents: beyond the taxane frontier. Clinical Cancer Research, 14(22), 7167–7172.

- Wang, L., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of the American Chemical Society, 132(45), 16054–16069.

- Bhat, A. A., et al. (2021). Targeting Microtubules by Natural Agents for Cancer Therapy. Cancers, 13(11), 2707.

- Mach, R. H., et al. (2012). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. ACS Medicinal Chemistry Letters, 3(9), 749–753.

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

- Ren, S., & Lien, E. J. (2004). Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis. Current Pharmaceutical Design, 10(12), 1399–1415.

- Sabbah, D. A., Hajjo, R., Bardaweel, S. K., & Zhong, H. A. (2024). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023).

- Cunningham, M. W., & Roth, B. L. (2021). “Selective” serotonin 5-HT2A receptor antagonists.

- Ferreira, R. J., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(13), 5092.

- Tosh, D. K., et al. (2024). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity. Journal of Medicinal Chemistry.

-

VanderWeele, D. (2021, March 19). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer [Video]. YouTube. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR study of a novel series of dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtype selectivity of dopamine receptor ligands: insights from structure and ligand-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azepine synthesis [organic-chemistry.org]

- 10. Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Recent Advances in Microtubule Targeting Agents for Cancer Therapy [mdpi.com]

- 16. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microtubule active agents: beyond the taxane frontier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Utilization of 1-Benzylazepan-4-ol for the Synthesis of Novel Serotonin Receptor Ligands

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (5-HT) system, with its diverse family of receptors, remains a cornerstone of neuropharmacology, implicated in a vast array of physiological and pathological processes.[1][2] Consequently, the development of selective ligands for 5-HT receptor subtypes is a primary objective in the pursuit of novel therapeutics for psychiatric and neurological disorders.[3][4] The azepane ring, a seven-membered nitrogen heterocycle, is recognized as a privileged scaffold in medicinal chemistry, offering unique conformational flexibility that can be exploited for potent and selective receptor engagement.[5][6][7] This guide provides an in-depth technical overview of 1-benzylazepan-4-ol, a versatile and strategically important building block for the synthesis of diverse azepane-based serotonin receptor ligands. We will explore the synthetic rationale, key reaction protocols, and characterization methodologies, providing a practical framework for researchers in the field of drug discovery.

The Strategic Importance of the Azepane Scaffold

The therapeutic value of targeting the serotonin system is well-established. Ligands that modulate 5-HT receptors are used to treat depression, anxiety, schizophrenia, and migraines.[2][3][4] The success of a ligand often hinges on its three-dimensional shape and ability to fit precisely into the receptor's binding pocket. Unlike more rigid five- and six-membered rings, the seven-membered azepane core possesses greater conformational freedom. This flexibility allows molecules incorporating this scaffold to adopt optimal geometries for interacting with specific receptor subtypes, potentially leading to higher affinity and selectivity.

The value of the azepane motif is underscored by its presence in numerous FDA-approved drugs.[6] In the context of CNS targets, N-substituted azepanes have demonstrated potent activity not only at serotonin receptors but also at monoamine transporters like SERT, DAT, and NET, highlighting their potential for developing multi-target ligands or fine-tuning selectivity profiles.[8][9]

This compound emerges as a particularly valuable starting material for several reasons:

-

Protected Amine: The N-benzyl group serves as a robust protecting group, preventing unwanted side reactions at the nitrogen atom during modifications elsewhere in the molecule. It can be readily removed in a later step to allow for diversification.

-

Reactive Handle: The hydroxyl group at the C4 position provides a convenient and versatile point for chemical modification, enabling the attachment of various pharmacophoric fragments through etherification, esterification, or substitution reactions.[10]

Synthesis of the this compound Core

A reliable supply of the starting material is paramount. While commercially available, understanding its synthesis is crucial for scalability and the potential creation of substituted analogs. A common approach involves a Beckmann rearrangement of a substituted cyclohexanone oxime, followed by reduction and N-benzylation steps.

Sources

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting serotonin receptors with phytochemicals – an in-silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 10. This compound [myskinrecipes.com]

Modulating the Dopamine Pathway with 1-Benzylazepan-4-ol Derivatives: A Technical Guide

Abstract

This technical guide provides an in-depth framework for the exploration of 1-Benzylazepan-4-ol derivatives as modulators of the dopamine system, with a specific focus on the Dopamine D2 receptor (D2R). Dysregulation of dopaminergic signaling is a cornerstone of numerous neurological and psychiatric disorders, including schizophrenia and Parkinson's disease, making the D2R a critical therapeutic target.[1][2] The azepane scaffold represents a privileged structure in medicinal chemistry, offering a versatile three-dimensional framework for designing novel ligands.[3][4] This document details the scientific rationale, synthesis, and a comprehensive suite of in vitro and in vivo assays required to characterize novel this compound derivatives. We present self-validating, step-by-step protocols for receptor binding affinity, functional activity determination, and preclinical evaluation in established rodent models. The overarching goal is to equip researchers and drug development professionals with the necessary tools to systematically evaluate this chemical class for its potential to selectively modulate dopamine pathways and address unmet medical needs.

Introduction: Targeting the Dopamine D2 Receptor

The brain's dopaminergic pathways are integral to regulating movement, motivation, reward, and cognitive functions.[5][6][7] These pathways are primarily modulated by five G-protein coupled receptor (GPCR) subtypes, broadly classified as D1-like (D1, D5) and D2-like (D2, D3, D4).[8][9] The D2 receptor, in particular, is a principal target for antipsychotic medications, which typically act as antagonists, and for anti-Parkinsonian agents, which act as agonists.[1][10]

D2 receptors are coupled to the Gαi/o family of G-proteins.[11][12] Upon activation by dopamine, these receptors initiate a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[9][13][14] This modulation of cAMP levels affects downstream protein kinase A (PKA) activity and numerous cellular processes.[15] Given its central role, the development of novel ligands with tailored affinity, selectivity, and functional activity at the D2R is a paramount objective in neuropharmacology.

The this compound scaffold has been selected for investigation due to its structural features. The azepane ring provides a flexible yet constrained core, while the benzyl group can engage in crucial interactions within the receptor's binding pocket. The hydroxyl group offers a key hydrogen bonding opportunity. Fine-tuning the substituents on both the benzyl ring and the azepane core can systematically probe the structure-activity relationship (SAR) to optimize potency and selectivity.[5][15][16]

The Dopamine D2 Receptor Signaling Pathway

Understanding the D2R signaling pathway is fundamental to interpreting functional assay data. As a canonical Gαi/o-coupled receptor, its activation by an agonist (like dopamine or a synthetic agonist) leads to the dissociation of the G-protein heterotrimer into its Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.[11] D2R antagonists bind to the receptor but do not induce this conformational change, thereby blocking the effects of endogenous dopamine.

Figure 1: Simplified Dopamine D2 Receptor (Gi/o) Signaling Pathway.

Synthesis and Characterization

A robust and scalable synthetic route is essential for generating a library of this compound derivatives for screening. A common and effective strategy is the reduction of the corresponding ketone, 1-Benzylazepan-4-one.

General Synthesis of this compound

The key intermediate, 1-Benzylazepan-4-one, is commercially available or can be synthesized via several established methods. The final reduction step to the alcohol can be achieved with standard reducing agents.

Protocol: Reduction of 1-Benzylazepan-4-one

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Benzylazepan-4-one (1.0 eq) and dissolve in a suitable anhydrous solvent (e.g., methanol or ethanol).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. NaBH₄ is a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the benzyl group.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding distilled water at 0 °C to decompose excess NaBH₄.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation: A Hierarchical Screening Approach

A tiered in vitro screening cascade is the most efficient method to characterize novel compounds. This process begins with assessing the compound's ability to bind to the target receptor and then moves to quantifying its functional effect on the signaling pathway.

Figure 2: Experimental workflow for the in vitro characterization of D2R modulators.

Radioligand Binding Assay for D2 Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand that has high, known affinity for the receptor.

Protocol: D2 Receptor Competitive Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Protein concentration should be determined using a standard method like the BCA assay.

-

Assay Buffer: Use a suitable binding buffer, typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane homogenate + Assay Buffer + Radioligand (e.g., [³H]Spiperone at a concentration near its Kd).

-

Non-Specific Binding (NSB): Membrane homogenate + Assay Buffer + Radioligand + a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

-

Test Compound: Membrane homogenate + Assay Buffer + Radioligand + varying concentrations of the this compound derivative (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at 30 °C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Causality Note: Incubation time and temperature are optimized to ensure the binding reaction reaches a steady state without significant degradation of the receptor or radioligand.

-

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay for D2 Receptor Activity (IC₅₀/EC₅₀)

This cell-based assay measures the functional consequence of D2 receptor binding—the inhibition of adenylyl cyclase activity. It can determine whether a compound is an agonist, antagonist, or partial agonist.[8]

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

-

Cell Culture: Plate cells stably expressing the human D2 receptor in 96- or 384-well plates and grow to ~90% confluency.

-

Assay Medium: On the day of the assay, replace the growth medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Antagonist Mode:

-

Add varying concentrations of the test compound and incubate for 15-30 minutes.

-

Add a fixed concentration of an agonist (e.g., dopamine at its EC₈₀) along with a stimulating agent, forskolin (e.g., 10 µM). Forskolin directly activates adenylyl cyclase, leading to a large, measurable increase in cAMP.

-

Causality Note: Pre-incubation with the potential antagonist allows it to occupy the receptor before challenging with an agonist.

-

-

Agonist Mode:

-

Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin.

-

-

Incubation: Incubate the plates for 30 minutes at 37 °C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or luminescence-based GloSensor™ assays). These kits provide a signal that is inversely (or directly, depending on the kit) proportional to the amount of cAMP produced.

-

Data Analysis:

-

For Antagonists: Plot the signal against the log concentration of the test compound to generate a dose-response curve. Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

For Agonists: Plot the signal against the log concentration of the test compound. Determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect relative to a full agonist like dopamine).

-

| Compound ID | D2 Binding Ki (nM) | D2 Functional IC₅₀ (nM) | Functional Mode |

| Example-01 | 5.2 | 15.8 | Antagonist |

| Example-02 | 150.6 | > 10,000 | Inactive |

| Example-03 | 8.9 | 25.4 (EC₅₀) | Partial Agonist |

| Haloperidol (Ref) | 1.1 | 4.5 | Antagonist |

In Vivo Assessment: From Pharmacokinetics to Efficacy

Promising candidates from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties, target engagement, and therapeutic potential.

Figure 3: Pipeline for in vivo evaluation of lead candidates.

Pharmacokinetic (PK) Studies

A preliminary PK study in rodents (typically rats) is performed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is essential for selecting appropriate doses and routes of administration for subsequent efficacy studies.

Protocol: Rodent Pharmacokinetic Profiling

-

Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point/route).

-

Administration: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

-

Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.

-

Sample Processing: Centrifuge the blood to separate plasma. Store plasma at -80 °C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Haloperidol-Induced Catalepsy Model (Antagonist Activity)

Catalepsy in rodents is a state of immobility and is a well-established behavioral model used to predict the extrapyramidal side effects (EPS) of antipsychotic drugs that act as D2 receptor antagonists.[16] A novel compound's ability to induce catalepsy can indicate potent D2 receptor blockade in the nigrostriatal pathway.

Protocol: Rat Catalepsy Bar Test

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Acclimation: Acclimate animals to the testing room and equipment.

-

Drug Administration: Administer the test compound (e.g., 1, 3, 10 mg/kg, i.p. or p.o.) or vehicle. A positive control group should receive haloperidol (e.g., 0.3-1 mg/kg, i.p.).

-

Testing: At set time points after dosing (e.g., 30, 60, 90, 120 min), test for catalepsy.

-

Gently place the rat’s forepaws on a horizontal bar raised approximately 9-10 cm from the surface.

-

Start a stopwatch and measure the time (latency) until the rat removes both paws from the bar and returns to a normal posture.

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the mean duration of catalepsy for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

In Vivo Microdialysis (Target Engagement)

Microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters, like dopamine, in specific brain regions of freely moving animals. This provides direct evidence of a compound's effect on dopaminergic neurotransmission in the central nervous system.

Protocol: Striatal Dopamine Microdialysis in Freely Moving Rats

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in dopamine terminals, such as the striatum. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples every 20 minutes for at least 2 hours to ensure a stable baseline of extracellular dopamine.

-

Drug Administration: Administer the test compound or vehicle.

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Quantify the dopamine concentration in each dialysate sample using HPLC with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the dopamine concentration in each post-dose sample as a percentage of the average baseline concentration. Plot the mean percent baseline dopamine levels over time for each treatment group.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the evaluation of this compound derivatives as modulators of the dopamine D2 receptor. By integrating rational synthesis with a hierarchical cascade of in vitro and in vivo assays, researchers can efficiently characterize the affinity, functional activity, and preclinical potential of novel chemical entities. The data generated from these protocols—binding affinity (Ki), functional potency (IC₅₀/EC₅₀), pharmacokinetic profile, and in vivo target engagement—provide a comprehensive package for decision-making in a drug discovery program. Future work should focus on establishing a detailed structure-activity relationship to optimize potency and selectivity, not only against other dopamine receptor subtypes but also across a broader panel of CNS targets to ensure a clean off-target profile for any identified lead candidates.

References

-

Abbracchio, M. P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signal, 7(4), 463-8. [Link]

-

Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128-33. [Link]

-

Trifilieff, P., et al. (2013). Dopamine signaling in reward-related behaviors. Frontiers in Neural Circuits, 7, 151. [Link]

- Vallone, D., Picetti, R., & Borrelli, E. (2000). Structure and function of dopamine receptors. Neuroscience & Biobehavioral Reviews, 24(1), 125-132. (General knowledge, supported by multiple sources)

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

-